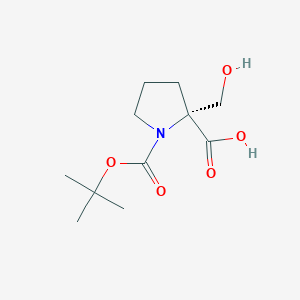
2-Propenoyl azide, 3-(4-bromophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoyl azide, 3-(4-bromophenyl)-: is an organic compound with the molecular formula C9H6BrN3O and a molecular weight of 252.07 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a propenoyl azide moiety, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoyl azide, 3-(4-bromophenyl)- typically involves the reaction of 3-(4-bromophenyl)-2-propenoyl chloride with sodium azide. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the formation of the desired azide compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propenoyl azide, 3-(4-bromophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, organic solvents (e.g., dichloromethane).
Cycloaddition Reactions: Copper(I) catalysts, organic solvents.
Reduction Reactions: Lithium aluminum hydride, ether solvents.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Corresponding amine derivatives.
Applications De Recherche Scientifique
2-Propenoyl azide, 3-(4-bromophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of triazole-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propenoyl azide, 3-(4-bromophenyl)- involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azide group is highly reactive and can form covalent bonds with various substrates, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
- 3-(4-Chlorophenyl)-2-propenoyl azide
- 3-(4-Methylphenyl)-2-propenoyl azide
- 3-(4-Fluorophenyl)-2-propenoyl azide
Comparison: 2-Propenoyl azide, 3-(4-bromophenyl)- is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. Compared to its chloro, methyl, and fluoro analogs, the bromine atom provides distinct electronic and steric effects, making this compound particularly useful in specific synthetic applications .
Propriétés
IUPAC Name |
(E)-3-(4-bromophenyl)prop-2-enoyl azide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-8-4-1-7(2-5-8)3-6-9(14)12-13-11/h1-6H/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRUDSODWCYZBP-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N=[N+]=[N-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N=[N+]=[N-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

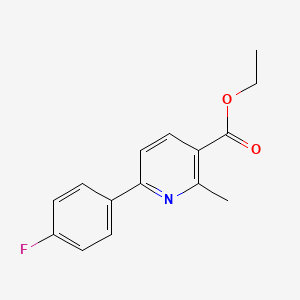
![N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B6316569.png)
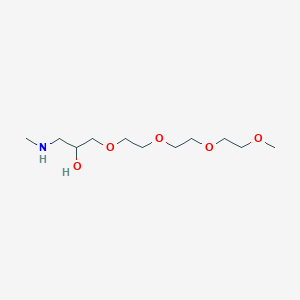
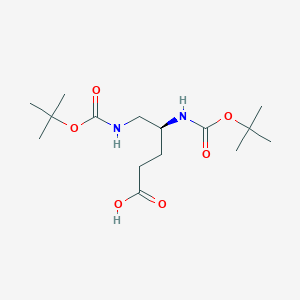
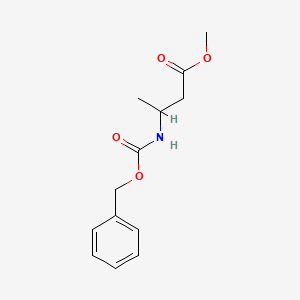

![Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B6316630.png)

![2,6-Bis-[1-(4-tert-butyl-2,6-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6316643.png)

